molecular formula C8H14N4O B13536593 (S)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanamide

(S)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanamide

Cat. No.: B13536593
M. Wt: 182.22 g/mol
InChI Key: SNVQVKYYSPTQCB-LURJTMIESA-N
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Description

(S)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-ethyl-1H-imidazole with appropriate reagents to introduce the amino group at the 3-position and the amide group at the 3-position of the propanamide chain .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(S)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. The amino and amide groups may also play a role in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    (1-Ethyl-1H-imidazol-2-yl)methanamine dihydrochloride: Similar structure but different functional groups.

    (1-Methyl-1H-imidazol-5-yl)methylamine: Contains a methyl group instead of an ethyl group.

    (1-Ethyl-1H-imidazol-5-yl)methanol: Features a hydroxyl group instead of an amino group.

Uniqueness

(S)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

(3S)-3-amino-3-(3-ethylimidazol-4-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-2-12-5-11-4-7(12)6(9)3-8(10)13/h4-6H,2-3,9H2,1H3,(H2,10,13)/t6-/m0/s1

InChI Key

SNVQVKYYSPTQCB-LURJTMIESA-N

Isomeric SMILES

CCN1C=NC=C1[C@H](CC(=O)N)N

Canonical SMILES

CCN1C=NC=C1C(CC(=O)N)N

Origin of Product

United States

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